The compound is classified as an oxadiazole derivative and can be categorized under the following:
The synthesis of 1-(1,3,4-oxadiazol-2-yl)ethanone typically involves several key steps:
For instance, one synthetic route involves dissolving an aryl hydrazide in phosphorus oxychloride and refluxing it with a ketone to yield the oxadiazole derivative .
The molecular structure of 1-(1,3,4-oxadiazol-2-yl)ethanone can be described as follows:
1-(1,3,4-Oxadiazol-2-yl)ethanone can participate in various chemical reactions due to its functional groups:
For example, reactions involving similar oxadiazole derivatives have been documented where they interact with various reagents under specific conditions to yield new compounds .
The mechanism of action for compounds like 1-(1,3,4-oxadiazol-2-yl)ethanone often involves:
Analytical techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used for characterization:
The applications of 1-(1,3,4-Oxadiazol-2-yl)ethanone are diverse and include:
1,3,4-Oxadiazole represents a privileged five-membered heterocyclic scaffold characterized by an oxygen atom adjacent to two nitrogen atoms within its aromatic ring system. This structure is formally derived from furan through replacement of two methylene groups (=CH−) with two pyridine-type nitrogen atoms (−N=), resulting in a thermally stable aromatic system with significant resonance energy (approximately 167.4 kJ/mol) [3] [9]. The heterocycle exists in four isomeric forms, with the 1,3,4- and 1,2,4-isomers demonstrating particular chemical stability and pharmaceutical utility. The 1,3,4-oxadiazole nucleus serves as a versatile bioisostere for carboxylic acid functionalities, esters, and carboxamides due to its isoelectronic characteristics and hydrogen-bonding capabilities, enabling tailored molecular interactions with biological targets [4] [9]. Its electron-deficient nature, arising from the electronegative oxygen and nitrogen atoms, underpins significant applications in both medicinal chemistry and materials science, particularly in the design of bioactive molecules and electronic materials.
The 1,3,4-oxadiazole ring exhibits distinct structural parameters confirmed through X-ray crystallography and computational studies. Key bond lengths include N−N (1.32-1.35 Å), C−O (1.36-1.38 Å), and C−N (1.29-1.31 Å), with bond angles approximating 105° at the oxygen atom and 112° at nitrogen centers [3] [9]. These dimensions reflect the heterocycle's aromatic character, sustained through a delocalized 6π-electron system. The molecule's dipole moment ranges between 1.5-2.5 D, varying with substitution patterns, while its low electron density at carbon atoms renders electrophilic substitution challenging without electronic activation. Conversely, nucleophilic displacement of halogen substituents at the 2- or 5-positions proceeds efficiently, enabling versatile derivatization [4].
Table 1: Key Structural Parameters of 1,3,4-Oxadiazole Core
Parameter | Value Range | Measurement Method | Significance |
---|---|---|---|
N−N Bond Length | 1.32-1.35 Å | X-ray Crystallography | Indicates partial double bond character |
C−O Bond Length | 1.36-1.38 Å | X-ray Crystallography | Reflects aromatic system contribution |
O−C−N Bond Angle | 105° | Computational Analysis | Determines ring planarity |
Resonance Energy | 167.4 kJ/mol | Thermochemical Analysis | Confirms aromatic stabilization |
Dipole Moment | 1.5-2.5 D | Spectroscopic Methods | Influences solubility & crystal packing |
Electronically, the oxadiazole ring functions as a π-deficient system with an electron affinity comparable to electron-transporting materials like 1,3,4-oxadiazole-based polymers. Quantum chemical calculations reveal the highest occupied molecular orbital (HOMO) primarily localized on nitrogen and adjacent carbon atoms, while the lowest unoccupied molecular orbital (LUMO) shows significant density on the carbon atoms flanking oxygen. This electronic asymmetry facilitates charge transport in material applications and influences binding interactions in biological systems. The heterocycle's weak basicity (pKa ~24.5 for conjugate acid formation) and metabolic stability further enhance its pharmaceutical profile [3] [4] [9].
The 1-(1,3,4-oxadiazol-2-yl)ethanone functional group represents a critical pharmacophore characterized by a ketone moiety directly attached to the 2-position of the oxadiazole ring. This structural motif confers enhanced hydrogen-bonding capacity and dipole moments (~4.5 D) compared to simpler alkyl-substituted oxadiazoles, facilitating specific molecular recognition events. In medicinal chemistry, derivatives containing this group demonstrate enhanced bioactivity profiles due to the ketone's ability to form stable hydrogen bonds with biological targets and participate in dipole-dipole interactions [5] [6] [7].
In pharmaceutical applications, this scaffold serves as a key intermediate in synthesizing bioactive molecules. For instance, it functions as an acetylating agent in the preparation of ChemDiv screening compound SD02-1413 (2-[3-(5-isopropyl-1,3,4-oxadiazol-2-yl)-8-(4-pyrimidinylcarbonyl)-2,8-diazaspiro[4.5]dec-2-yl]-1-morpholino-1-ethanone), a complex molecule with multiple hydrogen-bonding sites (11 acceptors) and a polar surface area of 95.5 Ų, parameters that influence blood-brain barrier permeability and target engagement [5]. Similarly, 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives incorporating this motif demonstrate potent cisplatin sensitization activity in colorectal carcinoma (HCT116) cells through inhibition of the ATR/CHK1 DNA damage response pathway, significantly enhancing apoptosis when combined with conventional chemotherapy [6].
In material science, the ethanone-substituted oxadiazole contributes to advanced functional materials. Its electron-deficient nature facilitates electron injection and transport in organic light-emitting diodes (OLEDs), while the ketone moiety enables polymerization or conjugation with other electron-donating units. Fluorescence studies reveal emission maxima in the blue-green region (450-477 nm), with quantum yields up to 0.65 in solution, making these derivatives valuable for optoelectronic applications. Their thermal stability (decomposition temperatures >300°C) further supports utility in high-temperature material processing [3] [9].
The investigation of 1,3,4-oxadiazoles commenced in the mid-20th century, with Ainsworth's pioneering synthesis in 1965 via thermal decomposition of hydrazine derivatives marking the foundation of this field [9]. Early research focused on elucidating fundamental reactivity patterns and establishing robust synthetic methodologies. The 1966 comprehensive review published in Advances in Heterocyclic Chemistry (Volume 7) provided the first systematic classification of oxadiazole chemistry, distinguishing the 1,3,4-isomer as particularly stable and synthetically accessible [3].
The 1980s witnessed significant methodology advancements with the development of cyclodehydration protocols using phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA), enabling efficient construction of the heterocyclic core from diacylhydrazine precursors [2] [9]. These methods remain fundamental to contemporary synthesis, as evidenced by their application in preparing 1,3,4-oxadiazole-substituted naphthyridinones as recently as 2018 [6].
Table 2: Historical Evolution of 1,3,4-Oxadiazole Chemistry and Applications
Time Period | Key Advancement | Significance |
---|---|---|
1965 | Ainsworth's synthesis via hydrazine decomposition | Established foundational synthetic route |
1980s | Cyclodehydration with POCl₃/SOCl₂/PPA | Enabled practical large-scale production of derivatives |
1990s | Discovery of antibacterial Furamizole® | Validated pharmaceutical potential |
2000 | Electrooxidative cyclization methods developed | Expanded green chemistry approaches |
2007 | FDA approval of Raltegravir® (HIV integrase inhibitor) | Demonstrated clinical relevance of oxadiazole pharmacophore |
2010 | Introduction of Zibotentan® (anticancer agent) | Highlighted role in targeted oncology therapeutics |
2018 | Cisplatin sensitizers for HCT116 cancer therapy | Showcased combination therapy applications in oncology [6] |
The 21st century witnessed the clinical validation of the oxadiazole pharmacophore with the 2007 FDA approval of Raltegravir® (an HIV integrase inhibitor containing a 1,3,4-oxadiazole-2-carbonyl moiety) and the development of Zibotentan® (an endothelin A receptor antagonist for prostate cancer) [4] [9]. These milestones stimulated extensive structure-activity relationship (SAR) investigations, revealing that 2,5-disubstituted derivatives with electron-withdrawing groups (including ethanone) at the 2-position enhance anticancer and antimicrobial activities. Publications involving 1,3,4-oxadiazoles increased dramatically from 146 articles in 2003 to 319 in 2011, reflecting growing scientific interest [9].
Recent innovations include photocatalytic synthesis (2015) and electrooxidative cyclization (2023) methods that improve sustainability and efficiency [4]. Contemporary research increasingly focuses on molecular hybridization strategies, exemplified by compounds such as 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-(4-phenyl-1,3-oxazinan-3-yl)ethanone, which combines oxadiazole with oxazinanone pharmacophores to create novel bioactive entities [7]. These developments underscore the scaffold's enduring scientific importance and its evolution from a chemical curiosity to a cornerstone of modern drug design and materials science.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1